Higher Melting Point and Thermal Stability Relative to the Free Amino Acid
The hydrochloride salt of 2‑amino‑4,4‑dimethylpentanoic acid demonstrates a melting point of 242–244 °C [1], which is approximately 34–36 °C higher than the melting point reported for the corresponding (S)‑free amino acid (208–210 °C) [2]. This difference indicates enhanced thermal stability and a lower propensity for decomposition under ambient storage conditions.
| Evidence Dimension | Melting point (thermal stability) |
|---|---|
| Target Compound Data | 242–244 °C |
| Comparator Or Baseline | (2S)‑2‑Amino‑4,4‑dimethylpentanoic acid (free base): 208–210 °C |
| Quantified Difference | +34–36 °C higher melting point |
| Conditions | Capillary melting point determination; atmospheric pressure |
Why This Matters
A higher melting point reduces the risk of degradation during shipping and long‑term storage, ensuring that procurement of the hydrochloride salt yields a more shelf‑stable starting material for reproducible research.
- [1] 2‑amino‑4,4‑dimethylpentanoic acid hydrochloride. ChemBase ID: 241869. Melting point: 242–244 °C. View Source
- [2] (2S)‑2‑Amino‑4,4‑dimethylpentanoic acid. Common Chemistry. CAS 57224‑50‑7. Melting point: 208–210 °C. View Source
